1-(Pentafluorophenyl)-2-propanol
Overview
Description
1-(Pentafluorophenyl)-2-propanol is a fluorinated organic compound that is structurally related to propanol, with the notable distinction of having a pentafluorophenyl group attached to the second carbon of the propanol backbone. This modification significantly alters the chemical and physical properties of the molecule compared to its non-fluorinated counterpart.
Synthesis Analysis
The synthesis of fluorinated compounds often involves the use of pentafluorophenyl groups due to their unique reactivity and the stability of the resulting products. For instance, pentafluorophenylammonium triflate has been used as a catalyst in the synthesis of complex organic molecules, demonstrating the utility of fluorinated groups in organic synthesis . Additionally, the preparation of furan derivatives from pentafluorophenyl prop-2-ynyl ethers indicates that pentafluorophenyl groups can participate in a variety of chemical reactions, including Claisen rearrangements and reactions with aromatic compounds .
Molecular Structure Analysis
The molecular structure of 1-(Pentafluorophenyl)-2-propanol and related compounds has been extensively studied using various spectroscopic methods. For example, the rotational spectra of 2,2,3,3,3-pentafluoro-1-propanol have been measured, revealing the presence of multiple conformers and providing insight into the effects of fluorination on molecular geometry . The structural diversity and conformational conversion of these molecules are significant, as they can influence the physical properties and reactivity of the compounds .
Chemical Reactions Analysis
Fluorinated compounds like 1-(Pentafluorophenyl)-2-propanol can undergo a range of chemical reactions. The presence of the pentafluorophenyl group can lead to unique reaction pathways and products. For instance, the pyrolysis of pentafluorophenyl prop-2-enyl ethers has been shown to result in the formation of fluorinated ketones through internal Diels–Alder reactions . These reactions highlight the potential for 1-(Pentafluorophenyl)-2-propanol to participate in complex chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(Pentafluorophenyl)-2-propanol are influenced by the presence of the fluorinated phenyl group. The solvent dependence of the conformational stability of related compounds, such as 2,2,3,3,3-pentafluoro-1-propanol, has been studied, demonstrating how the environment can affect the stability and distribution of conformers . Additionally, the lipase-catalyzed transesterification of related compounds has been used to synthesize optically pure diols, showcasing the potential for enzymatic reactions to produce enantiomerically enriched materials .
Scientific Research Applications
Enzymatic Synthesis
1-(Pentafluorophenyl)-2-propanol has been utilized in enzymatic synthesis processes. For instance, lipase-catalyzed transesterification has been used to synthesize optically pure bis(pentafluorophenyl)ethane-1,2-diol from key intermediates. These compounds exhibit interesting crystal structures and packing patterns (Sakai et al., 2000).
Chemical Synthesis and Reactivity
The compound plays a role in the synthesis of various chemically significant structures. For example, it has been used in the synthesis of new 1-pentafluorophenyl-1H-pyrrole derivatives, demonstrating its versatility in organic synthesis and reactivity studies (Hrnčariková & Végh, 2003).
Solvent and Catalytic Studies
Studies have shown that 1-(Pentafluorophenyl)-2-propanol is important in understanding the solvent dependence of conformational stability and for analyzing vibrational spectra in various compounds (Badawi & Förner, 2008). Additionally, its derivatives have been applied in catalysis, as evidenced by their use in the ortho-selective alkylation of phenol with 1-propanol catalyzed by certain catalysts (Sato et al., 1999).
Spectroscopy and Analytical Applications
1-(Pentafluorophenyl)-2-propanol derivatives have also been employed in spectroscopic studies, particularly in understanding the properties of micellar systems. These studies help in elucidating the interactions and properties of such systems in various conditions (Candau & Zana, 1981).
Materials Science and Battery Research
In the field of materials science and battery research, derivatives of 1-(Pentafluorophenyl)-2-propanol have shown utility. For instance, a highly fluorinated boronic ester derived from this compound has been studied for its potential as a dual-functional additive in lithium-ion batteries (Weng et al., 2011).
Safety And Hazards
properties
IUPAC Name |
1-(2,3,4,5,6-pentafluorophenyl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5O/c1-3(15)2-4-5(10)7(12)9(14)8(13)6(4)11/h3,15H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENFBZQYBFCNLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C(=C(C(=C1F)F)F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pentafluorophenyl)-2-propanol | |
CAS RN |
1988-60-9 | |
Record name | NSC97017 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97017 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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